molecular formula C19H28O4 B041335 Undecyl hydrogen phthalate CAS No. 51622-03-8

Undecyl hydrogen phthalate

Cat. No. B041335
CAS RN: 51622-03-8
M. Wt: 320.4 g/mol
InChI Key: CAZKHBNCZSWFFM-UHFFFAOYSA-N
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Description

Undecyl hydrogen phthalate is a type of phthalic acid ester . Phthalic acid esters are a class of lipophilic chemicals widely used as plasticizers and additives to improve various products’ mechanical extensibility and flexibility .


Synthesis Analysis

Phthalates are formed from phthalic acids and the alcohols with 1–14 carbon atoms . For example, sulfuric acid is a classic catalyst of esterification and is used in the synthesis of phthalic anhydride with n-heptyl, n-nonyl or n-undecyl alcohol .


Molecular Structure Analysis

Undecyl hydrogen phthalate contains total 51 bond(s); 23 non-H bond(s), 8 multiple bond(s), 13 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 ester(s) (aromatic) and 1 hydroxyl group(s) .


Chemical Reactions Analysis

Phthalates react with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Photolysis and photocatalysis of typical phthalic acid esters were carried out in UV, UV/TiO2 and UV-Vis/Bi2WO6 systems .


Physical And Chemical Properties Analysis

The air and water solubilities of phthalates decrease by orders of magnitude from the short alkyl chain phthalates such as dimethyl phthalate (DMP) to the long alkyl chain phthalates such as di-2-ethylhexyl phthalate (DEHP) . The octanol-water partition coefficient, which is a measure of hydrophobicity, increases by orders of magnitude with increasing alkyl chain length .

Safety And Hazards

Undecyl hydrogen phthalate is probably combustible . It produces no ill effects at normal temperatures but may give off irritating vapor at high temperature . It reacts with acids to liberate heat along with alcohols and acids .

Future Directions

Phthalates are not treated solely as a “human-made pollutant” simply because they have been extensively synthesized and utilized . Synthesized phthalates entering the ecosystem might disrupt the metabolic process of certain plant, algal, and microbial communities . Therefore, further studies are required to elucidate the relevant mechanisms and ecological consequences .

properties

IUPAC Name

2-undecoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O4/c1-2-3-4-5-6-7-8-9-12-15-23-19(22)17-14-11-10-13-16(17)18(20)21/h10-11,13-14H,2-9,12,15H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZKHBNCZSWFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199570
Record name Undecyl hydrogen phthalate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Undecyl hydrogen phthalate

CAS RN

51622-03-8
Record name Monoundecyl phthalate
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Record name Undecyl hydrogen phthalate
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Record name Undecyl hydrogen phthalate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Undecyl hydrogen phthalate
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